molecular formula C20H13ClN2O3 B2989818 N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide CAS No. 338417-57-5

N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide

Cat. No.: B2989818
CAS No.: 338417-57-5
M. Wt: 364.79
InChI Key: VOOXBUYITQSTMW-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a high-purity chemical compound offered for research and development purposes. This compound belongs to the chromenopyridine family, a class of fused heterocyclic systems recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of biological activities . Chromenopyridine structural motifs, which combine chromone and pyridine systems, are of significant interest in scientific research for discovering new bioactive molecules. Natural products and synthetic derivatives featuring this core structure have been investigated for various biological activities, including antimicrobial, antivirus, and cytotoxic properties, making them promising candidates for pharmaceutical development . Researchers can utilize this compound as a key synthetic intermediate or as a scaffold for building more complex molecular libraries aimed at probing biological mechanisms and identifying new therapeutic leads. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O3/c1-11-15(19(25)23-13-8-6-12(21)7-9-13)10-16-18(24)14-4-2-3-5-17(14)26-20(16)22-11/h2-10H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOXBUYITQSTMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=O)C3=CC=CC=C3OC2=N1)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a complex organic compound characterized by its unique chromeno[2,3-b]pyridine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Molecular Formula : C20H13ClN2O3
  • Molecular Weight : 364.79 g/mol
  • CAS Number : 338417-61-1

Biological Activity

Research has indicated that compounds within the chromeno[2,3-b]pyridine class exhibit a variety of biological activities. The specific compound has shown promise in several areas:

Antimicrobial Activity

Studies have demonstrated that derivatives of chromeno[2,3-b]pyridines possess significant antimicrobial properties. For example, compounds with similar structures have been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Antiviral Activity

Chromeno[3,4-c]pyridine derivatives have been noted for their antiviral capabilities. Research suggests that these compounds can inhibit viral replication through various mechanisms, making them potential candidates for antiviral drug development .

Cytotoxic Effects

The cytotoxic activity of N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide has been investigated in several cancer cell lines. In vitro studies indicate that this compound may induce apoptosis in cancer cells while exhibiting low toxicity to normal cells .

The mechanisms underlying the biological activities of this compound can be attributed to its structural features:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes, such as kinases or proteases.
  • Receptor Binding : It could interact with various receptors, influencing signaling pathways that regulate cell growth and survival.
  • Reactive Oxygen Species (ROS) Modulation : The ability to modulate ROS levels may contribute to its cytotoxic effects against cancer cells.

Case Study 1: Anticancer Activity

In a study published in Pharmaceutical Research, N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide was evaluated for its anticancer properties against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 12 µM .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of chromeno[2,3-b]pyridine derivatives against Bacteroides fragilis. The compound exhibited significant inhibitory activity with an MIC value of 32 µg/mL .

Data Table: Biological Activity Summary

Activity Type Effect IC50/MIC Value Reference
AntimicrobialInhibition of E. coli32 µg/mL
AnticancerProliferation inhibition (MCF-7)12 µM
AntiviralViral replication inhibitionNot specified

Comparison with Similar Compounds

Fluorinated Analog: N-(4-Chlorophenyl)-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide

Key Differences :

  • Fluorine at position 7 : Increases electronegativity and metabolic stability .
  • Impact: Enhanced lipophilicity due to fluorine’s hydrophobic nature. Potential for altered toxicity profiles compared to the non-fluorinated parent compound.
  • Safety : Requires precautions against heat and ignition sources (P210) due to possible decomposition risks .

Thiazolidinone Derivative: N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

Key Differences :

  • Thiazolidinone core: Replaces chromenopyridine, introducing a sulfur-containing heterocycle .
  • Reduced planarity compared to the fused chromenopyridine system, possibly affecting protein binding.

Trifluoromethyl/Difluorophenyl Derivative: 5-chloro-N-(2,4-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide

Key Differences :

  • Trifluoromethyl and difluorophenyl groups : Strong electron-withdrawing effects increase stability and resistance to oxidation .
  • Impact: Higher molecular weight (C₂₀H₁₂ClF₅N₂O₂) and lipophilicity. Potential steric hindrance from the bulky trifluoromethylbenzyl group.

Polychlorinated Analog: 5-chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Key Differences :

  • Impact: Increased risk of toxicity due to halogen-heavy structure.

Amino-Tetrazole Derivative: 2-amino-5-oxo-7-(propan-2-yl)-N-(1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxamide

Key Differences :

  • Amino group and tetrazole ring: Enhances hydrogen-bonding capacity and mimics carboxylic acid bioisosteres .
  • Impact :
    • Improved aqueous solubility and metabolic resistance.
    • Tetrazole’s aromaticity may enhance binding to charged protein residues.

Structural and Functional Analysis

Table 1: Structural Comparison

Compound Core Structure Key Substituents Molecular Formula
Target Compound Chromenopyridine 4-ClPh, 2-Me, 5-Oxo C₂₀H₁₃ClN₂O₃
Fluorinated Analog Chromenopyridine 4-ClPh, 2-Me, 5-Oxo, 7-F C₂₀H₁₂ClFN₂O₃
Thiazolidinone Derivative Thiazolidinone 4-ClPh, Pyridine-3-carboxamide C₁₆H₁₂ClN₃O₂S
Trifluoromethyl Derivative Pyridine 2,4-F₂Ph, 3-(CF₃)PhCH₂ C₂₀H₁₂ClF₅N₂O₂
Polychlorinated Analog Pyridine 3-ClBenzyl, 4-ClPh, 5-Cl C₁₉H₁₃Cl₃N₂O₂
Amino-Tetrazole Derivative Chromenopyridine 2-NH₂, 7-iPr, Tetrazole-5-yl C₂₀H₁₇N₇O₂

Table 2: Inferred Properties

Compound Lipophilicity (LogP)* Solubility Metabolic Stability
Target Compound Moderate (~3.5) Low Moderate
Fluorinated Analog High (~4.0) Very Low High
Thiazolidinone Derivative Moderate (~2.8) Moderate Low
Trifluoromethyl Derivative Very High (~5.2) Insoluble Very High
Polychlorinated Analog High (~4.5) Insoluble Moderate
Amino-Tetrazole Derivative Low (~1.8) High High

*Estimated based on substituent contributions.

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